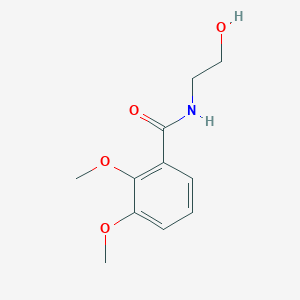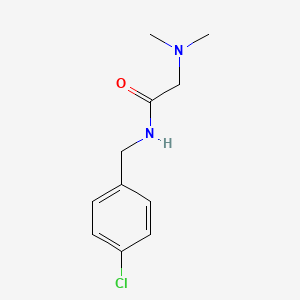![molecular formula C17H15ClN4O2S2 B4615998 N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4615998.png)
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea
Overview
Description
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H15ClN4O2S2 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0324958 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth Regulation and Cytokinin-like Activity
Urea derivatives, including compounds structurally related to N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea , have been recognized for their cytokinin-like activity, promoting cell division and differentiation in plants. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been extensively utilized in in vitro plant morphogenesis studies. Recent research has focused on the synthesis of new urea derivatives that can specifically enhance adventitious root formation, highlighting the significance of chemical structure in their biological activity (Ricci & Bertoletti, 2009).
Anticancer and Enzyme Inhibitory Activities
Research on urea derivatives has also expanded into the field of oncology and enzymology. For instance, coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases. Some of these compounds have shown potent inhibitory activity, with one particular compound exhibiting significant antioxidant capacity, demonstrating the potential for therapeutic applications beyond plant biology (Kurt et al., 2015).
Moreover, another study on urea and thiourea derivatives revealed their promising antiproliferative action against cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells. These compounds were also tested for their ability to inhibit DNA topoisomerases I and II-alpha, highlighting their potential as anticancer agents (Esteves-Souza et al., 2006).
Synthesis and Biological Activity Studies
The synthesis and biological activity of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have shown that these compounds can act as effective plant growth regulators. This research underscores the potential of urea derivatives in agricultural sciences, providing insights into their mechanism of action and applications in enhancing crop yields (Song Xin-jian et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(3-methoxyphenyl)urea is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
The compound interacts with H. pylori in a way that exhibits strong anti-H. pylori activity
Biochemical Pathways
The compound likely affects the biochemical pathways that allow H. pylori to grow and multiply in the stomach, even in highly acidic conditions . .
Result of Action
The compound exhibits strong anti-H. pylori activity, with an average inhibition zone greater than 20 mm at a concentration of 8–32 μg/disc . This suggests that the compound has a significant molecular and cellular effect on H. pylori.
Action Environment
The action of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(3-methoxyphenyl)urea is likely influenced by the harsh and highly acidic conditions of the stomach, which is the natural environment of H. pylori . .
Properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S2/c1-24-13-7-4-6-12(9-13)19-15(23)20-16-21-22-17(26-16)25-10-11-5-2-3-8-14(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQJNQLSUKSXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615919.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4615927.png)

![2,4-dichloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615939.png)
![methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4615943.png)
![N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide)](/img/structure/B4615949.png)
![4-[({[(4-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4615952.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4615971.png)
![2-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4615984.png)
![5-[4-(diethylamino)phenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4615990.png)
![methyl 4-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4615995.png)
![2-(3-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4615996.png)

![2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4616000.png)
